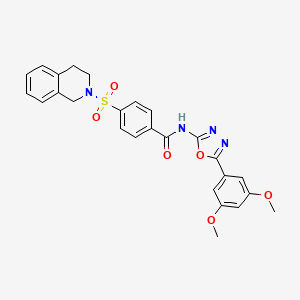

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O6S/c1-34-21-13-20(14-22(15-21)35-2)25-28-29-26(36-25)27-24(31)18-7-9-23(10-8-18)37(32,33)30-12-11-17-5-3-4-6-19(17)16-30/h3-10,13-15H,11-12,16H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBHLALYDAWKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic synthesis. The process may include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the sulfonyl group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base.

Coupling reactions: The final coupling of the oxadiazole and sulfonyl intermediates with the benzamide moiety can be facilitated by using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately . Its structure includes a sulfonyl group, a benzamide moiety, and an oxadiazole ring, which contribute to its biological activity and interaction with various biological targets.

Antibacterial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been tested against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that certain derivatives demonstrated potent antibacterial effects .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer applications. In particular, the oxadiazole derivatives have shown efficacy in targeting human carbonic anhydrases (hCA), which are implicated in tumor progression. For example, some derivatives selectively inhibited hCA IX at nanomolar concentrations . This mechanism of action positions the compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The sulfonyl group within the compound is known to enhance interactions with proteins involved in inflammatory pathways. This characteristic may lead to the modulation of inflammatory responses, making it a subject of interest for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.

- Sulfonylation : The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides.

- Amide Bond Formation : Finally, coupling with the benzamide moiety is facilitated by activating agents like carbodiimides .

Case Studies and Research Findings

A variety of studies have documented the biological activities associated with similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against multiple strains with IC50 values below 10 µM. |

| Study B | Showed selective inhibition of hCA IX with a Ki value of 89 pM for certain oxadiazole derivatives. |

| Study C | Reported anti-inflammatory effects in vitro through modulation of cytokine release. |

These findings highlight the versatility and potential applications of this class of compounds in drug discovery.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The presence of the 3,5-dimethoxyphenyl group in the compound provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule characterized by a complex structure that includes a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The dihydroisoquinoline structure is known for its role in various pharmacological effects, while the oxadiazole ring has been associated with anti-inflammatory and analgesic properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity. The benzamide moiety is capable of participating in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit RET kinase activity, which plays a crucial role in cancer cell proliferation . In vitro studies have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines by inducing apoptosis.

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Studies on related compounds have shown that they can inhibit cholinesterases and monoamine oxidases—enzymes involved in neurotransmitter degradation—thus enhancing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.